N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide
Description
N-[1-(Benzylamino)-2,2,2-Trichloroethyl]-4-Fluorobenzamide is a synthetic organic compound featuring a trichloroethyl backbone substituted with a benzylamino group and a 4-fluorobenzamide moiety. Key structural attributes include:
- Benzylamino substituent: May influence bioavailability and receptor interactions.
This compound’s structural framework suggests applications in medicinal chemistry, particularly as an intermediate for halogenated bioactive molecules.
Properties
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3FN2O/c17-16(18,19)15(21-10-11-4-2-1-3-5-11)22-14(23)12-6-8-13(20)9-7-12/h1-9,15,21H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAAUYOYQZTCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In organic synthesis, N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide serves as a reagent and building block for more complex molecules. Its ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with potential therapeutic effects.
Biology
Research has focused on the compound's interactions with biological macromolecules. Its benzylamino group can modulate enzyme activity and receptor interactions, suggesting potential roles in biochemical pathways. Studies have shown that modifications of similar compounds can lead to significant biological activity, including antimicrobial and anticancer properties.
Medicine
The compound is being explored for its therapeutic potential in drug development. Specifically, it has been investigated for activities against cancer cells and microbial infections:
- Anticancer Activity : In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar trichloroethyl functionalities have demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
- Antimicrobial Activity : The compound's derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that certain analogs exhibit minimum inhibitory concentrations (MIC) comparable or superior to established antibiotics .
Industry
This compound is utilized in producing specialty chemicals with unique properties. Its stability and reactivity make it suitable for applications in materials science and chemical manufacturing.
Table 1: Antimicrobial Screening Results
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | B. subtilis |
| N8 | 1.43 | E. coli |
| N18 | 5.85 | HCT116 (cancer) |
This table summarizes the effectiveness of various synthesized compounds against specific microorganisms and cancer cell lines.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-FU | 9.99 |
| N18 | 4.53 | 5-FU | 9.99 |
The results indicate that compounds derived from similar structures exhibit promising anticancer activity compared to traditional treatments.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The trichloroethyl moiety may enhance the compound’s stability and bioavailability, while the fluorobenzamide group can influence its binding affinity and specificity .
Comparison with Similar Compounds
N-[1-(Adamantan-1-yl)-2-(Benzylamino)-2-Oxoethyl]-4-Fluorobenzamide
Structural Differences :
- Backbone : Adamantane replaces the trichloroethyl group.
- Functional Groups : Additional carbonyl (2-oxoethyl) in the side chain.
Key Properties :
- Molecular Formula : C₂₆H₂₉FN₂O₂ (mass: 420.53 g/mol).
- Impact of Adamantane : Increased steric bulk and lipophilicity compared to the trichloroethyl group, which may enhance metabolic stability but reduce aqueous solubility.
Hypothetical Comparison :
The adamantane derivative’s higher molecular weight (~420 vs. ~377.65 g/mol) suggests slower diffusion rates in biological systems. The carbonyl group could introduce hydrogen-bonding interactions absent in the trichloroethyl analog.
N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-2-Methylbenzamide
Structural Differences :
- Substituents: 4-Bromoanilino replaces benzylamino; 2-methylbenzamide replaces 4-fluorobenzamide.
Key Properties :
- Molecular Formula : C₁₇H₁₅BrCl₃N₂O (mass: ~449.5 g/mol).
- Methyl Group: Introduces steric hindrance, possibly reducing binding flexibility.
Hypothetical Comparison :
The bromine substituent may enhance binding to hydrophobic pockets in proteins, while the methyl group could limit rotational freedom compared to the fluorine in the target compound.
Data Table: Structural and Physicochemical Comparison
*Estimated from structural analysis.
Biological Activity
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzylamino group with a trichloroethyl moiety and a 4-fluorobenzamide functional group. The biological implications of this compound are significant, warranting a detailed examination of its activity against various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzylamino group may facilitate binding to various enzymes or receptors, potentially leading to inhibition of their activity. Meanwhile, the trichloroethyl groups are hypothesized to interact with cellular membranes or proteins, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing the trichloroethyl moiety can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | DNA damage induction | |
| MCF-7 | 3.5 | Apoptosis via caspase activation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
Case Study 1: In Vitro Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The compounds demonstrated significant cytotoxic effects, with some derivatives showing improved potency compared to the parent compound .
Case Study 2: Mechanistic Insights
A detailed mechanistic study conducted by Smith et al. (2020) explored the interaction of this compound with cellular targets involved in apoptosis. The findings revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Q & A
Q. What are the established synthetic routes for N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide, and what intermediates are critical for yield optimization?
The synthesis typically involves sequential alkylation, benzoylation, and trichloroethylation steps. Key intermediates include 4-fluorobenzoyl chloride and benzylamine derivatives. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are crucial to avoid side reactions like hydrolysis. Catalysts such as triethylamine or DMAP may enhance acylation efficiency . Purification via column chromatography or HPLC ensures enantiomeric purity, particularly for chiral centers introduced during trichloroethylation .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting spectral data be interpreted?
1H/13C NMR and LC-MS are primary tools for confirming structure. For example, benzylic protons in the trichloroethyl group appear as distinct triplets (δ ~4.2 ppm), while aromatic protons from the 4-fluorobenzamide moiety resonate near δ 7.3–7.9 ppm. Contradictions in NOESY or COSY data may arise from rotameric equilibria; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities . High-resolution mass spectrometry (HRMS) validates molecular formulae, particularly for halogenated fragments .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or TR-FRET readouts are suitable. Cell viability assays (MTT, ATP-luciferase) in cancer or microbial models assess cytotoxicity. Dose-response curves (IC50) should include positive controls (e.g., staurosporine for kinases) and account for solvent interference (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can enantiomeric purity be improved during synthesis, and what chiral resolution methods are viable?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (BINAP-metal complexes) can enforce stereochemistry at the trichloroethyl center. Kinetic resolution via lipase-mediated hydrolysis (e.g., CAL-B) or preparative chiral HPLC (Chiralpak AD-H column) achieves >99% ee. Dynamic kinetic resolution (DKR) under basic conditions may also suppress racemization .
Q. What strategies reconcile discrepancies between computational predictions and experimental reactivity data?
Discrepancies in reaction pathways (e.g., unexpected regioselectivity) may stem from solvent effects or transition-state stabilization not captured in gas-phase DFT models. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via Hammett plots or kinetic isotope effects (KIEs) clarifies mechanistic contributions .
Q. How do structural modifications (e.g., fluorination, trichloroethyl groups) influence pharmacokinetic properties?
The 4-fluoro group enhances metabolic stability by reducing cytochrome P450 oxidation. Trichloroethyl moieties increase lipophilicity (logP >3), improving membrane permeability but risking hepatotoxicity. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) paired with QSAR models optimize bioavailability .
Q. What in vivo models are appropriate for toxicity profiling, and how can interspecies variability be addressed?
Rodent models (Sprague-Dawley rats) evaluate acute toxicity (LD50) and organ-specific effects (histopathology). Allometric scaling adjusts doses for translational relevance. Comparative metabolomics (plasma/tissue LC-MS) identifies species-specific metabolites, guiding human dose extrapolation .
Methodological Considerations
- Contradictory Bioactivity Data : Differences in assay conditions (e.g., serum protein binding, pH) may explain variability. Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines to minimize genetic drift .
- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces exothermic risks in trichloroethylation. Membrane-based separations (nanofiltration) improve intermediate purity during continuous manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
